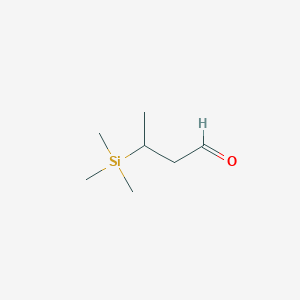
3-(Trimethylsilyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)butanal: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)butanal typically involves the introduction of the trimethylsilyl group to a butanal molecule. One common method is the reaction of butanal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used to substitute the trimethylsilyl group.
Major Products Formed:
Oxidation: 3-(Trimethylsilyl)butanoic acid.
Reduction: 3-(Trimethylsilyl)butanol.
Substitution: Various substituted butanal derivatives depending on the reagent used.
Scientific Research Applications
3-(Trimethylsilyl)butanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)butanal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products .
Comparison with Similar Compounds
3-Methylbutanal: Similar in structure but lacks the trimethylsilyl group.
2-Methylbutanal: Another branched aldehyde with a different substitution pattern.
2-Methylpropanal: A related compound with a different carbon chain length.
Uniqueness: 3-(Trimethylsilyl)butanal is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and allows for selective reactions to occur .
Properties
CAS No. |
37935-86-7 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
3-trimethylsilylbutanal |
InChI |
InChI=1S/C7H16OSi/c1-7(5-6-8)9(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
ZIKXZJFWJBJPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


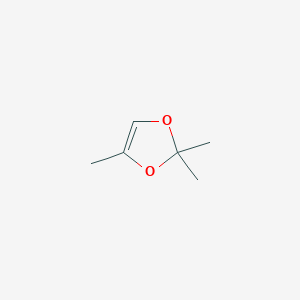

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

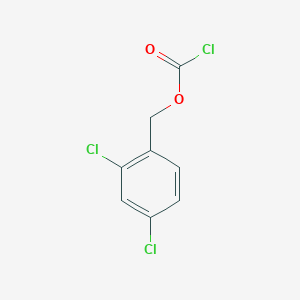
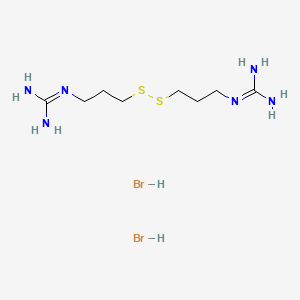
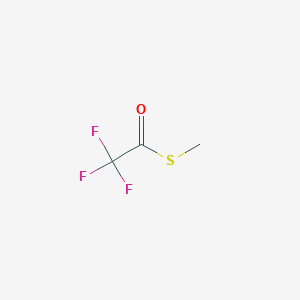
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
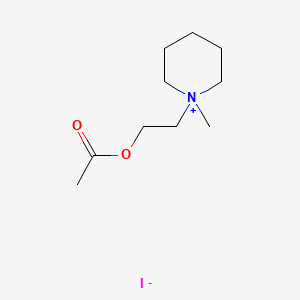
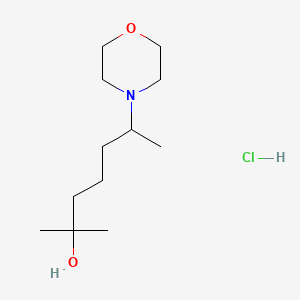
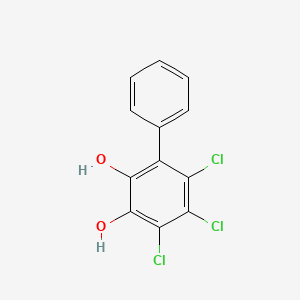
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
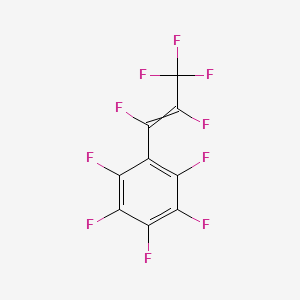
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
